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Objective Response Rate Comparison of TKils

. Objective
Trial Key
Drug Name Cancer Type Response Rate
Phase Comparator(s)
(ORR)
Axitinib Advanced Thyroid Il 38% (23/60 PR) Single-arm trial
Cancer [1]
Axitinib MRCC (post-systemic Il 19% Sorafenib (ORR:
therapy) [2] 9%)
Axitinib Japanese mRCC [l 52% Sorafenib (ORR:
Subgroup [3] 3.4%)
Sorafenib Differentiated Thyroid Il 18% (13/71 PR) Single-arm trial
Cancer (DTC) [4]
Sunitinib DTC & MTC [4] Il 14% (in DTC, 4/31 Single-arm trial
PR)
Vandetanib Medullary Thyroid Il 45% Placebo (ORR:
Cancer (MTC) [4] 13%)
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. Obijective

Trial Key
Drug Name Cancer Type Response Rate

Phase Comparator(s)

(ORR)
Motesanib DTC [4] I 14% (PR) Single-arm trial
Pazopanib mRCC [5] [ 30% Placebo (ORR:
3%)

Pembrolizumab + Advanced RCC (1st- [l 60.6% Sunitinib (ORR:
Axitinib line) [6] 39.6%)

ORR: Objective Response Rate; PR: Partial Response; CR: Complete Response; mRCC: metastatic Renal
Cell Carcinoma; DTC: Differentiated Thyroid Cancer; MTC: Medullary Thyroid Cancer.

Detailed Efficacy Data and Context

The data in the table comes from individual clinical trials with differing designs and patient populations.

Here is more detailed context for the key drugs:

e Axitinib: In a Phase Il trial for advanced thyroid cancer, axitinib showed an ORR of 38%, with all
responses being partial. The median progression-free survival (PFS) was 15 months, and responses
occurred across all histologic subtypes [1]. In the pivotal AXIS trial for metastatic RCC, axitinib
demonstrated a statistically significant improvement in ORR compared to sorafenib (19% vs. 9%) [2].
A subgroup analysis of Japanese patients in this trial showed an even more pronounced ORR of 52%
for axitinib [3].

e Sorafenib: In a pooled analysis of two Phase Il trials for DTC, sorafenib achieved an ORR of 18%.
It's worth noting that sorafenib demonstrated low activity against bone metastases and did not re-
induce radioiodine uptake [4].

e Other TKiIs in Thyroid Cancer: Several other TKIs have shown activity:

o Sunitinib: In a Phase Il trial, it showed a 14% ORR in DTC patients [4].
o Vandetanib: A Phase Ill trial in patients with advanced MTC demonstrated a 45% ORR [4].
o Motesanib: A Phase Il trial reported a 14% confirmed partial response rate in DTC patients [4].

e Combination Therapy: The combination of pembrolizumab (an immunotherapy) and axitinib has
become a standard first-line treatment for advanced RCC. In the KEYNOTE-426 trial, this
combination showed a sustained long-term benefit with a 60.6% ORR, significantly higher than the
39.6% ORR with sunitinib [6].
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Experimental Methodologies Overview

The data cited are derived from standard, robust clinical trial designs. Here are the key methodological

elements:

¢ Trial Design: Most of the data for thyroid cancer comes from single-arm, Phase Il trials (e.g., for
axitinib, sorafenib, sunitinib) [4] [1]. The RCC data for axitinib versus sorafenib comes from a
randomized, controlled Phase Il trial (AXIS), which provides a higher level of evidence [2].
¢ Primary Endpoint Measurement: The primary endpoint in these studies is typically ORR, which is
the proportion of patients with a predefined reduction in tumor size. This is consistently assessed
using the Response Evaluation Criteria in Solid Tumors (RECIST) guidelines [4] [1] [2].
¢ Patient Population: Common inclusion criteria across these oncology trials include:
o Measurable Disease: At least one lesion that can be accurately measured per RECIST [4] [1].
o Disease Progression: Radiologically documented disease progression before enrollment is a
common requirement [4] [7].
o Prior Therapy: Many trials focused on patients for whom standard therapy had failed (e.qg.,
radioactive iodine for thyroid cancer, one prior systemic therapy for RCC) [1] [2].

Mechanism of Action and Signaling Pathway

Axitinib's efficacy stems from its potent and selective mechanism of action, which is more targeted than

earlier generation TKIs.
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As the diagram illustrates:

e Target Specificity: Axitinib is a second-generation, potent inhibitor that selectively targets
Vascular Endothelial Growth Factor Receptors (VEGFRS) 1, 2, and 3. It acts as an ATP-competitive
inhibitor, binding to the ATP-binding pocket of the receptor and blocking its activation [5].

¢ Inhibition of Angiogenesis: By blocking VEGFR signaling, axitinib directly inhibits tumor
angiogenesis—the process of forming new blood vessels that supply the tumor with oxygen and
nutrients, which is critical for tumor growth and metastasis [5].

e Potency Advantage: Axitinib is noted for its high potency, with studies indicating it is 50-450 times
more potent against VEGFRs than first-generation inhibitors like sorafenib and sunitinib.
Furthermore, its more selective profile may contribute to a different and potentially improved
therapeutic window, as it does not substantially inhibit other off-target kinases [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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